

Application Notes and Protocols for Ultrasound-Assisted Extraction of Flavonols from Leaves

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flavonol*

Cat. No.: *B191502*

[Get Quote](#)

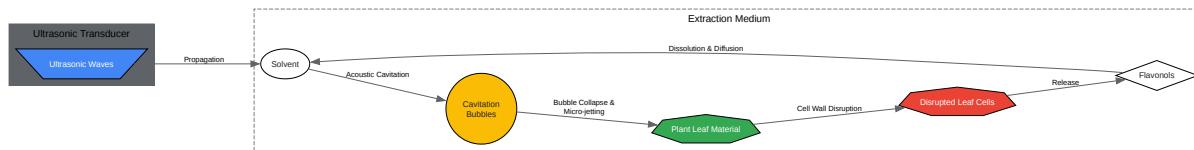
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of Ultrasound-Assisted Extraction (UAE) for the isolation of **flavonols** from plant leaves. It includes the fundamental principles of the technique, detailed experimental protocols, and a summary of optimized conditions for various plant species.

Introduction to Ultrasound-Assisted Extraction (UAE) of Flavonols

Flavonols, a major class of flavonoids, are polyphenolic compounds widely distributed in the plant kingdom, particularly in leaves. They are recognized for their significant antioxidant, anti-inflammatory, and other health-promoting properties, making them valuable compounds for the pharmaceutical and nutraceutical industries. Traditional extraction methods often require long extraction times and large volumes of organic solvents.

Ultrasound-Assisted Extraction (UAE) has emerged as a green and efficient alternative for the extraction of bioactive compounds from plant matrices.^{[1][2][3]} This technique utilizes the energy of ultrasonic waves (typically >20 kHz) to enhance mass transfer and accelerate the extraction process.^[1] The primary mechanism behind UAE is acoustic cavitation, the formation, growth, and implosive collapse of bubbles in the extraction solvent.^{[2][3]} This phenomenon generates localized high pressures and temperatures, creating microjets and shockwaves that disrupt plant cell walls, reduce particle size, and enhance solvent penetration.

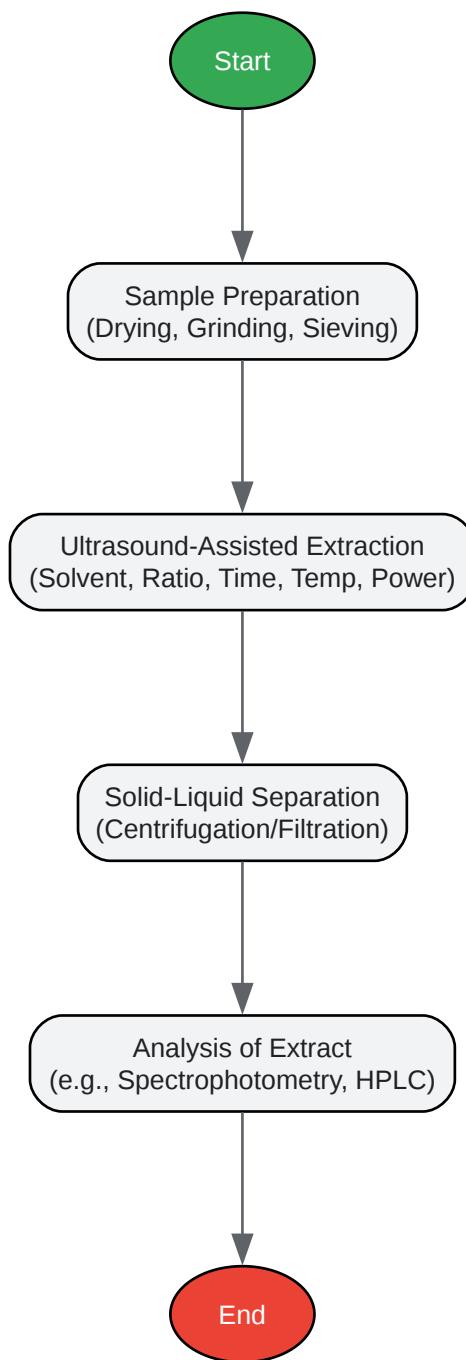

into the plant material, thereby facilitating the release of target compounds like **flavonols**.^{[2][4][5]} Compared to conventional methods, UAE offers several advantages, including reduced extraction time and solvent consumption, lower operating temperatures, and increased extraction yields.^{[1][2]}

Mechanism of Ultrasound-Assisted Extraction

The efficiency of UAE is attributed to a combination of physical and chemical effects induced by acoustic cavitation. The process can be summarized in the following key stages:

- Cavitation Bubble Formation and Collapse: Ultrasonic waves propagating through the liquid medium create cycles of compression and rarefaction. During the rarefaction cycle, microscopic bubbles form and grow. In the subsequent compression cycle, these bubbles collapse violently.
- Cell Wall Disruption: The collapse of cavitation bubbles near the surface of the plant material generates powerful microjets and shockwaves. These forces cause mechanical stress on the cell walls, leading to their disruption and the formation of micro-pores (sonoporation).^[4]
- Enhanced Mass Transfer: The disruption of cell walls and the increased turbulence and acoustic streaming caused by ultrasound enhance the diffusion of the solvent into the plant matrix and the diffusion of the extracted **flavonols** from the solid phase to the bulk solvent.^{[1][2]}

The following diagram illustrates the general mechanism of ultrasound-assisted extraction from plant leaves.


[Click to download full resolution via product page](#)

Caption: Mechanism of Ultrasound-Assisted Extraction of **Flavonols**.

Experimental Protocols

This section provides a general protocol for the ultrasound-assisted extraction of **flavonols** from leaves, followed by a method for the quantification of total flavonoids.

The following diagram outlines the general workflow for the UAE of **flavonols** from leaf samples.

[Click to download full resolution via product page](#)

Caption: General workflow for UAE of **flavonols** from leaves.

Materials and Equipment:

- Dried and powdered leaf sample

- Extraction solvent (e.g., ethanol, methanol, or aqueous mixtures)
- Ultrasonic bath or probe system
- Extraction vessel (e.g., flask or beaker)
- Centrifuge and centrifuge tubes or filtration apparatus (e.g., filter paper, vacuum pump)
- Rotary evaporator (optional, for solvent removal)
- Analytical balance
- Volumetric flasks and pipettes

Procedure:

- Sample Preparation:
 - Wash fresh leaves with distilled water to remove any debris and dry them in an oven or in the shade until a constant weight is achieved.
 - Grind the dried leaves into a fine powder using a laboratory mill.
 - Sieve the powder to obtain a uniform particle size.
- Extraction:
 - Weigh a specific amount of the powdered leaf sample and place it into the extraction vessel.
 - Add the chosen extraction solvent at a predetermined solid-to-liquid ratio.
 - Place the extraction vessel in the ultrasonic bath or immerse the ultrasonic probe into the mixture.
 - Set the desired extraction parameters: temperature, time, and ultrasonic power/frequency.
 - Begin the ultrasound treatment.

- Separation:
 - After the extraction is complete, separate the solid residue from the liquid extract. This can be achieved by centrifugation followed by decantation of the supernatant or by vacuum filtration.
 - Collect the liquid extract containing the **flavonols**.
- Solvent Removal (Optional):
 - If a concentrated extract is required, the solvent can be removed under reduced pressure using a rotary evaporator.
- Storage:
 - Store the final extract in a sealed, dark container at a low temperature (e.g., 4°C) to prevent degradation of the **flavonols** prior to analysis.

The aluminum chloride colorimetric method is a widely used and reliable technique for the determination of total flavonoid content.

Reagents:

- Standard solution of a known flavonoid (e.g., quercetin or rutin)
- Sample extract
- Methanol or ethanol
- 10% (w/v) aluminum chloride (AlCl_3) solution
- 1 M potassium acetate solution or 1 M sodium hydroxide (NaOH)
- Distilled water

Procedure:

- Standard Curve Preparation:

- Prepare a series of standard solutions of quercetin or rutin at different concentrations in methanol or ethanol.
- For each standard, mix a specific volume with the aluminum chloride and potassium acetate/sodium hydroxide solutions as described for the sample below.
- Measure the absorbance at the appropriate wavelength (e.g., 510 nm or 420 nm) and plot a calibration curve of absorbance versus concentration.

- Sample Analysis:
 - Take a known volume of the leaf extract.
 - Add methanol/ethanol, 10% aluminum chloride solution, and 1 M potassium acetate or 1 M NaOH.^{[6][7]}
 - Allow the reaction mixture to incubate at room temperature for a specified time (e.g., 30 minutes).^[6]
 - Measure the absorbance of the solution using a spectrophotometer at the same wavelength used for the standard curve.
 - Determine the total flavonoid content of the sample from the standard curve and express the results as milligrams of quercetin equivalents (QE) or rutin equivalents (RE) per gram of dry weight of the leaf sample.

Optimized UAE Parameters for Flavonol Extraction from Various Leaves

The optimal conditions for UAE can vary significantly depending on the plant species, the specific **flavonols** being targeted, and the equipment used. The following tables summarize the optimized parameters from various studies for the extraction of flavonoids from different leaves.

Table 1: Optimized UAE Parameters for Flavonoid Extraction from Various Leaf Sources

Plant Species	Solvent	Solid-to-Liquid Ratio (g/mL)	Temperature (°C)	Time (min)	Ultrasound Power (W)	Flavonoid Yield	Reference
Psidium guajava	Water	Not specified	72.69	35.15	407.41	5.12%	[8]
Moringa oleifera	74.5% Methanol	Not specified	11	15	Not specified	14.16 mg/g	[9]
Centella asiatica	75% Ethanol	1:80 (g/mL)	Not specified	30	87.5	43.71 mg/g	[6]
Lactuca indica	58.86% Ethanol	1:24.76 (g/mL)	Not specified	30	411.43	48.01 mg/g	[10]
Pteris cretica	56.74% Ethanol	1:33.69 (g/mL)	74.27	45.94	Not specified	4.71%	[11]
Alfalfa	52.14% Ethanol	1:57.16 (g/mL)	62.33	57.08	Not specified	Not specified	[12]
Olea europaea	Not specified	1:41 (g/mL)	50	50	270	74.95 mg RE/g	[13]
Ocimum tenuiflorum	55.34% Ethanol	Not specified	Not specified	11.71	0.26 W/cm ³	6.69 mg QE/g	[14]
Syringa oblata	50% Ethanol	1:20 (g/mL)	60	50	100	92.00 mg/g	[7]

Note: The reported yields may be for total flavonoids or specific **flavonols**, and the units may vary between studies. Direct comparison of yields should be done with caution due to differences in analytical methods and reporting standards.

Factors Influencing Ultrasound-Assisted Extraction of Flavonols

The efficiency of UAE is influenced by several critical parameters that need to be optimized for each specific application.

- Solvent Type and Concentration: The choice of solvent is crucial and depends on the polarity of the target **flavonols**. Aqueous solutions of ethanol and methanol are commonly used. The concentration of the organic solvent in water can significantly affect the extraction yield.
- Solid-to-Liquid Ratio: A higher solvent-to-solid ratio can enhance the concentration gradient and improve diffusion, but an excessively large volume will increase costs and the time required for solvent evaporation.
- Extraction Temperature: Increasing the temperature generally improves extraction efficiency by increasing solvent diffusivity and solubility of the compounds. However, excessively high temperatures can lead to the degradation of thermolabile **flavonols**.^[11]
- Extraction Time: The extraction yield typically increases with time up to a certain point, after which it may plateau or even decrease due to the potential degradation of the target compounds with prolonged exposure to ultrasound.
- Ultrasonic Power and Frequency: Higher ultrasonic power can enhance the cavitation effect, leading to better cell disruption and higher yields. However, excessive power can also cause degradation of the **flavonols**. The frequency of the ultrasound also plays a role, with most laboratory applications using frequencies in the range of 20-40 kHz.^[1]

Conclusion

Ultrasound-assisted extraction is a powerful and efficient technique for the extraction of **flavonols** from plant leaves. Its advantages over conventional methods make it an attractive option for researchers and industry professionals. The optimization of extraction parameters is critical to maximize the yield and quality of the extracted **flavonols**. The protocols and data presented in these application notes provide a solid foundation for the development of efficient and scalable extraction processes for these valuable bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Ultrasound-Assisted Extraction and the Encapsulation of Bioactive Components for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of ultrasound-assisted water extraction of flavonoids from *Psidium guajava* leaves by response surface analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from *Lactuca indica* L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 11. Ultrasound-Assisted Extraction of Total Flavonoids from *Pteris cretica* L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Ultrasound-Assisted Extraction of Flavonoids from Olive (*Olea europaea*) Leaves, and Evaluation of Their Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ultrasound-assisted extraction of flavonoids and phenolic compounds from *Ocimum tenuiflorum* leaves | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Ultrasound-Assisted Extraction of Flavonols from Leaves]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b191502#ultrasound-assisted-extraction-of-flavonols-from-leaves>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com